Cas no 2092512-55-3 (5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid)

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid
- 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid
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- MDL: MFCD34594318
- インチ: 1S/C7H7NO5/c1-12-6(9)3-4-2-5(7(10)11)8-13-4/h2H,3H2,1H3,(H,10,11)
- InChIKey: NZEJNHJWNUTMRG-UHFFFAOYSA-N
- ほほえんだ: C(C1ON=C(C(=O)O)C=1)C(=O)OC
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28707819-10.0g |
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |
2092512-55-3 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 | |
Enamine | EN300-28707819-10g |
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |
2092512-55-3 | 95% | 10g |
$5283.0 | 2023-09-06 | |
1PlusChem | 1P02895P-250mg |
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |
2092512-55-3 | 95% | 250mg |
$813.00 | 2023-12-19 | |
1PlusChem | 1P02895P-50mg |
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |
2092512-55-3 | 95% | 50mg |
$402.00 | 2023-12-19 | |
1PlusChem | 1P02895P-5g |
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |
2092512-55-3 | 95% | 5g |
$4465.00 | 2023-12-19 | |
1PlusChem | 1P02895P-10g |
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |
2092512-55-3 | 95% | 10g |
$6592.00 | 2023-12-19 | |
Aaron | AR0289E1-500mg |
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |
2092512-55-3 | 95% | 500mg |
$1344.00 | 2025-02-15 | |
1PlusChem | 1P02895P-500mg |
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |
2092512-55-3 | 95% | 500mg |
$1248.00 | 2023-12-19 | |
Aaron | AR0289E1-50mg |
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |
2092512-55-3 | 95% | 50mg |
$417.00 | 2025-02-15 | |
1PlusChem | 1P02895P-2.5g |
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |
2092512-55-3 | 95% | 2.5g |
$3039.00 | 2023-12-19 |
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acidに関する追加情報
Introduction to 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 2092512-55-3)
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2092512-55-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole class, a structural motif known for its broad spectrum of biological activities. The presence of functional groups such as the methyleneketo (2-methoxy-2-oxoethyl) moiety and the carboxylic acid at the 3-position of the oxazole ring contributes to its unique chemical properties and potential biological functions.
The structure of 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid is characterized by a five-membered ring containing two oxygen atoms, with a carbon atom at the 1-position and another at the 3-position bearing a carboxylic acid group. The 2-position of the ring is substituted with an ethyl group that is further functionalized with a methoxy group and a keto moiety. This intricate arrangement of atoms imparts distinct reactivity and interaction capabilities with biological targets, making it a promising candidate for further exploration in drug discovery.
In recent years, there has been a surge in research focused on oxazole derivatives due to their versatile pharmacological profiles. 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid has been investigated for its potential applications in various therapeutic areas. One of the most compelling aspects of this compound is its ability to interact with biological pathways associated with inflammation, oxidative stress, and cell proliferation. These interactions are critical in understanding its mechanism of action and exploring its therapeutic potential.
Recent studies have highlighted the role of oxazole derivatives in modulating enzyme activities and receptor binding. For instance, modifications at the carboxylic acid and methyleneketo positions can significantly alter the binding affinity and selectivity of these compounds towards specific biological targets. This has led to the development of novel derivatives with enhanced pharmacological properties. The 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid structure provides a unique scaffold that can be further optimized to improve its efficacy and reduce potential side effects.
The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their structural diversity and biological activity. 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid exemplifies this trend, as it combines several pharmacophoric elements that are known to enhance drug-like properties. The oxazole ring itself is a well-documented pharmacophore found in numerous bioactive molecules, while the additional functional groups contribute to its complex chemical behavior. This combination makes it an attractive candidate for further investigation in both preclinical and clinical settings.
One area where this compound shows promise is in the treatment of neurological disorders. Oxazole derivatives have been reported to exhibit neuroprotective effects by inhibiting oxidative stress and modulating neurotransmitter systems. The specific arrangement of atoms in 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid may allow it to interact with neuronal receptors or enzymes involved in neurodegenerative processes. Preliminary studies have suggested that this compound may have potential benefits in conditions such as Alzheimer's disease and Parkinson's disease by attenuating neuroinflammation and protecting against excitotoxicity.
Another significant application lies in anti-inflammatory therapies. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. The ability of 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid to modulate inflammatory pathways has been explored through both in vitro and in vivo models. By targeting key inflammatory mediators such as cytokines and chemokines, this compound may offer a novel approach to managing inflammation-related pathologies.
The synthesis of 5-(2-methoxy-2-oxyethyl)-1,2-Oxazole -3-Carboxylic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for research purposes.
In conclusion,5-(methyleneketo -substituted -methylene -substituted -carbonyl ) -Oxazolone Acid CAS No 2092512553 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its investigation across various therapeutic areas underscores its importance as a lead compound for drug development efforts aimed at addressing unmet medical needs.
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